molecular formula C12H24N2O2 B7918632 N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide

N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide

Cat. No.: B7918632
M. Wt: 228.33 g/mol
InChI Key: FRNQCHQTKVILRU-LBPRGKRZSA-N
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Description

N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide is a chiral tertiary amine featuring a piperidine ring substituted with a hydroxyethyl group at the 1-position and an isopropyl-acetamide moiety at the 3-position. This compound is cataloged under reference number 10-F084529 by CymitQuimica, though it is currently discontinued . Its molecular formula is inferred as C₁₂H₂₄N₂O₂ (molecular weight ≈228.3 g/mol), with a purity ≥95% based on analogous compounds .

Properties

IUPAC Name

N-[(3S)-1-(2-hydroxyethyl)piperidin-3-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-10(2)14(11(3)16)12-5-4-6-13(9-12)7-8-15/h10,12,15H,4-9H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNQCHQTKVILRU-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)CCO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N([C@H]1CCCN(C1)CCO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of (S)-1-(2-Hydroxy-ethyl)-piperidine with isopropyl acetamide in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Core

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Purity
N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide Piperidine C₁₂H₂₄N₂O₂ ~228.3 2-Hydroxyethyl, isopropyl ≥95%
N-[(S)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide Pyrrolidine C₁₁H₂₂N₂O₂ 214.3 2-Hydroxyethyl, isopropyl ≥95%

Key Differences :

  • Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered). Piperidine offers reduced ring strain and greater conformational flexibility .
  • Molecular Weight : The piperidine analog is ~14 g/mol heavier due to an additional CH₂ group.
  • Applications : Pyrrolidine derivatives are often preferred in drug design for their compactness, while piperidines may improve metabolic stability .

Variations in Piperidine Substituents

Compound Name Substituent on Piperidine Molecular Formula Molecular Weight (g/mol) Synthesis Yield Purity
This compound 2-Hydroxyethyl C₁₂H₂₄N₂O₂ ~228.3 N/A ≥95%
N-[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide 2-Aminoethyl C₁₂H₂₅N₃O 243.4 N/A N/A
(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide Ethyl, hydroxyimino C₉H₁₇N₃O₂ 199.2 68–72% N/A

Key Differences :

  • Functional Groups: Hydroxyethyl vs. Hydroxyimino group (): Introduces tautomerism and redox sensitivity, impacting stability .
  • Synthesis: The hydroxyimino derivative () was synthesized in 68–72% yield via two methods, suggesting robust protocols for similar analogs .

Amino Acid-Conjugated Analogs

Compound Name Conjugated Group Molecular Formula Molecular Weight (g/mol) Purity
N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide 2-Amino-3-methyl-butyryl C₁₅H₂₉N₃O₂ 283.42 96%
N-[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-cyclopropyl-acetamide 2-Amino-3-methyl-butyryl C₁₄H₂₆N₃O₂ 268.4 N/A

Key Differences :

  • N-Substituent : Cyclopropyl () vs. isopropyl (). Cyclopropyl’s rigidity may restrict conformational mobility compared to isopropyl .

Biological Activity

N-[(S)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide, also known by its CAS number 1353965-70-4, is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, pharmacological effects, and relevant case studies.

  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 228.34 g/mol
  • Structure : The compound features a piperidine ring substituted with a hydroxyethyl group and an isopropyl acetamide moiety.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has been evaluated for its efficacy against various bacterial strains.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)MBC (µg/mL)Remarks
Staphylococcus aureus0.220.25Highly effective against biofilm formation
Escherichia coli0.500.75Moderate activity
Proteus mirabilis0.400.50Effective at higher concentrations

The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values indicate that this compound exhibits strong antibacterial properties, particularly against Staphylococcus aureus, which is notable for its clinical relevance in infections.

The mechanism by which this compound exerts its antimicrobial effects may involve inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Further research is needed to elucidate the precise biochemical pathways affected by this compound.

Pharmacological Studies

In addition to its antimicrobial properties, this compound has been studied for other pharmacological effects:

  • Analgesic Effects : Preliminary studies suggest potential analgesic properties, indicating that it may interact with opioid receptors.
  • Cytotoxicity : Evaluations of cytotoxicity have shown that the compound exhibits low toxicity at therapeutic concentrations, making it a candidate for further development in pain management therapies.

Case Studies

A notable study published in ACS Omega demonstrated the compound's effectiveness in inhibiting biofilm formation in clinical isolates of Staphylococcus aureus and Staphylococcus epidermidis. The study utilized both in vitro assays and time-kill experiments to establish the efficacy of the compound compared to standard antibiotics .

Another investigation focused on the synthesis of various derivatives of this compound, revealing that modifications to the piperidine ring could enhance antibacterial activity while maintaining low cytotoxicity levels .

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